molecular formula C18H12Cl2N4O B2506341 7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 478046-36-5

7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2506341
CAS No.: 478046-36-5
M. Wt: 371.22
InChI Key: YVTWNTODZMESCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, the triazolopyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported in several studies . For instance, the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) generated compound C, which was then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .


Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is similar to that of the purine ring . This structural similarity has led to different studies investigating triazolopyrimidine derivatives as possible isosteric replacements for purines .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present in the molecule. For instance, the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) generated compound C, which was then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines depend on the specific substituents present in the molecule. For instance, the compound 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine was obtained by condensation of 2,4-pentanedione and 3-amino-4H-1,2,4-triazole .

Scientific Research Applications

Microwave-Assisted Synthesis for Anticonvulsant Agents

An efficient, microwave-assisted synthesis method for creating derivatives of [1,2,4]triazolo[4,3-a]pyrimidine has been developed, yielding compounds with promising anticonvulsant properties. This synthesis method represents a green and efficient approach, highlighting the compound's potential in medicinal chemistry, specifically for neurological disorders (Divate & Dhongade-Desai, 2014).

Structural Analysis and Condensation Reactions

The structural analysis and condensation reactions involving dihydro-1,2,4-triazolo[1,5-a]pyrimidine derivatives reveal the potential for creating diverse heterocyclic compounds. These findings are significant for developing new pharmaceuticals and understanding the structural basis of their activity (Orlov et al., 1988).

Characterization and Theoretical Study of Oxidized Derivatives

Research on the characterization and theoretical study of oxidized derivatives of [1,2,4]triazolo-[1,5-a]pyrimidine, specifically 5-oxo and 7-oxo derivatives, contributes to our understanding of their crystal structures and binding possibilities for metal ions. This information is crucial for the design of metal-ion sensors and catalysts (Haj et al., 2000).

Heteroaromatization and Antimicrobial Activity

The heteroaromatization process involving [1,2,4]triazolo[1,5-c]pyrimidines has led to the synthesis of novel compounds with tested antimicrobial activity. This research highlights the potential for discovering new antimicrobial agents, crucial in addressing antibiotic resistance (El-Agrody et al., 2001).

Synthesis and Biological Activity

The synthesis of triazolopyrimidines and their evaluation for biological and antioxidant activities illustrate the compound's versatility in drug development. This approach underlines the potential for creating compounds with dual functionalities, beneficial in designing multifunctional drugs (Gilava et al., 2020).

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research could focus on further exploring the versatility of this scaffold in drug design, including the development of new synthetic methods, the investigation of new biological targets, and the optimization of pharmacokinetic properties .

Properties

IUPAC Name

7-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O/c19-14-5-4-13(16(20)9-14)10-25-15-3-1-2-12(8-15)17-6-7-21-18-22-11-23-24(17)18/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTWNTODZMESCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=CC=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.